molecular formula C8H15ClSi B8366439 3-Chloropropylmethyldivinylsilane

3-Chloropropylmethyldivinylsilane

Cat. No. B8366439
M. Wt: 174.74 g/mol
InChI Key: ORCHSSOHUOWREO-UHFFFAOYSA-N
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Patent
US08143359B2

Procedure details

In Step 1, a halogenated silane, such as 3-chloropropyldimethylchlorosilane, is reacted with a Grinard reagent, such as vinyl magnesium chloride, to form 3-chloropropyldimethylvinylsilane. When 3-chloropropylmethyldichlorosilane or 3-chloropropyltrichlorosilane is used as the halogenated silane instead of 3-chloropropyldimethylchlorosilane, 3-chloropropylmethyldivinylsilane or 3-chloropropyltrivinylsilane is obtained, respectively. The reaction is generally carried out by dropwise adding the halogenated silane to a solution of vinyl magnesium chloride in THF. The reaction temperature may be in a range of from 20 to 75 degrees C. The reaction is exothermic. Therefore, if the temperature rises too high, the reaction mixture may be cooled. After the completion of the addition, the reaction mixture is stirred for further 30 minutes to 10 hours. Then, the salt is dissolved in diluted hydrochloric acid and the organic phase is recovered and purified to obtain an intermediate product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halogenated silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2]CC[Si](C)(Cl)Cl.ClCCC[Si](Cl)(Cl)Cl.[Cl:17][CH2:18][CH2:19][CH2:20][Si:21]([CH3:26])([CH:24]=[CH2:25])[CH:22]=[CH2:23]>>[Cl:17][CH2:18][CH2:19][CH2:20][Si:21]([CH:26]=[CH2:2])([CH:24]=[CH2:25])[CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](Cl)(Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](Cl)(Cl)Cl
Step Three
Name
halogenated silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](C=C)(C=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](C=C)(C=C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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